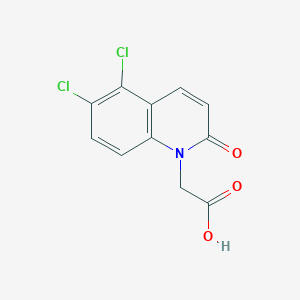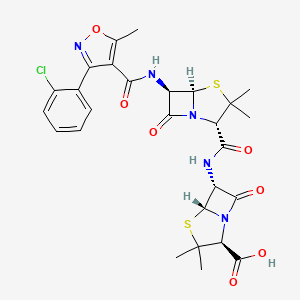
Cloxacillin Sodium EP Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an impurity found in Cloxacillin Sodium, a semi-synthetic antibiotic in the penicillin class. This impurity is often studied to ensure the purity and efficacy of pharmaceutical formulations containing Cloxacillin Sodium.
Vorbereitungsmethoden
The preparation of Cloxacillin Sodium EP Impurity E involves synthetic routes that typically include the reaction of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Cloxacillin Sodium EP Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cloxacillin Sodium EP Impurity E is used in various scientific research applications, including:
Chemistry: It is used to study the stability and degradation of Cloxacillin Sodium formulations.
Biology: It helps in understanding the interactions of impurities with biological systems.
Industry: It is used in the production and quality assurance of Cloxacillin Sodium.
Wirkmechanismus
The mechanism of action of Cloxacillin Sodium EP Impurity E is similar to that of Cloxacillin Sodium. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Vergleich Mit ähnlichen Verbindungen
Cloxacillin Sodium EP Impurity E can be compared with other similar compounds, such as:
Cloxacillin EP Impurity A (Cloxacillin Penicilloic Acid): This compound has a different molecular structure and weight but is also an impurity found in Cloxacillin Sodium.
Cloxacillin EP Impurity B: This compound is a mixture of diastereomers and has a different molecular formula and weight.
Cloxacillin EP Impurity D: This compound is another impurity with a distinct molecular structure and weight.
This compound is unique due to its specific molecular structure and the role it plays in the quality control of Cloxacillin Sodium formulations.
Eigenschaften
Molekularformel |
C27H28ClN5O7S2 |
|---|---|
Molekulargewicht |
634.1 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C27H28ClN5O7S2/c1-10-13(14(31-40-10)11-8-6-7-9-12(11)28)19(34)29-15-21(36)32-17(26(2,3)41-23(15)32)20(35)30-16-22(37)33-18(25(38)39)27(4,5)42-24(16)33/h6-9,15-18,23-24H,1-5H3,(H,29,34)(H,30,35)(H,38,39)/t15-,16-,17+,18+,23-,24-/m1/s1 |
InChI-Schlüssel |
TYIIHKZHCBIZQQ-VTPJZENASA-N |
Isomerische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H]5[C@@H]6N(C5=O)[C@H](C(S6)(C)C)C(=O)O |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC5C6N(C5=O)C(C(S6)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


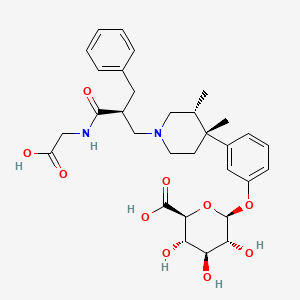
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)

![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)



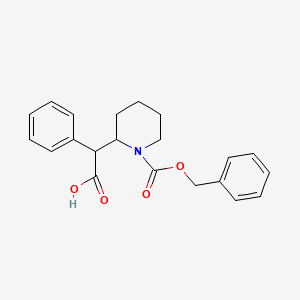
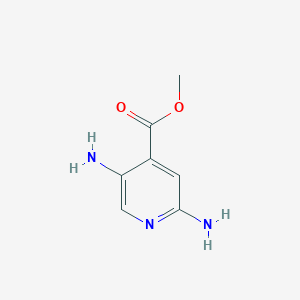
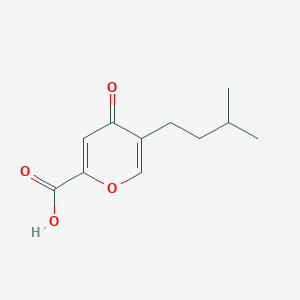
![7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonyl Chloride; 2-Oxo-10-bornanesulfonyl Chloride](/img/structure/B13844428.png)
![6-Ethyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B13844430.png)
